molecular formula C8H6F3NO4 B13432394 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol

Cat. No.: B13432394
M. Wt: 237.13 g/mol
InChI Key: RRAPGVOELKFLIK-UHFFFAOYSA-N
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Description

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is an organic compound with the molecular formula C8H6F3NO4 It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol can be achieved through the reaction of phenol with 2,2,2-trifluoroethanol under alkaline conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to catalyze the formation of the trifluoroethoxy group on the phenol ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, where the hydrogen atom on the aromatic ring is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of 2-amino-4-(2,2,2-trifluoroethoxy)phenol.

    Substitution: Formation of various substituted phenol derivatives depending on the substituent introduced.

Scientific Research Applications

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can influence the compound’s lipophilicity and binding affinity to target molecules. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-4-(2,2,2-trifluoroethoxy)phenol is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, lipophilicity, and reactivity compared to similar compounds with different substituents.

Properties

Molecular Formula

C8H6F3NO4

Molecular Weight

237.13 g/mol

IUPAC Name

2-nitro-4-(2,2,2-trifluoroethoxy)phenol

InChI

InChI=1S/C8H6F3NO4/c9-8(10,11)4-16-5-1-2-7(13)6(3-5)12(14)15/h1-3,13H,4H2

InChI Key

RRAPGVOELKFLIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)[N+](=O)[O-])O

Origin of Product

United States

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